molecular formula C13H16N4O2 B4628442 N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(3-methoxyphenyl)urea

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(3-methoxyphenyl)urea

Cat. No. B4628442
M. Wt: 260.29 g/mol
InChI Key: GVBWTYZHMNVWOK-UHFFFAOYSA-N
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Description

Research on N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(3-methoxyphenyl)urea and similar compounds focuses on their synthesis, structural characterization, and potential applications in various fields such as medicinal chemistry and materials science. These compounds are of interest due to their unique chemical structures and properties, which may contribute to biological activity or material functionality.

Synthesis Analysis

The synthesis of similar compounds typically involves regiospecific reactions, where the correct identification of the regioisomer is critical. Techniques such as single-crystal X-ray analysis have been utilized for unambiguous structure determination. Such synthetic approaches highlight the complexity and specificity required in the synthesis of urea derivatives and related compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular structure analyses often employ spectroscopic techniques alongside computational methods. For instance, NMR, UV-Visible, and vibrational spectroscopic analyses, supported by DFT calculations, have been used to characterize the molecular structure of related compounds. These studies provide insights into the electronic and charge transfer properties, aiding in understanding the compound's behavior at the molecular level (Alphonsa, Loganathan, Anand, & Kabilan, 2016).

Chemical Reactions and Properties

Research on the chemical reactivity of urea derivatives has explored their complex-forming tendencies, synthesis of heterocycles, and interactions with various functional groups. Studies detail the formation of iron(III) complexes, highlighting the compounds' potential in coordination chemistry and their reactivity towards different chemical reagents (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).

Physical Properties Analysis

The physical properties of compounds like N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(3-methoxyphenyl)urea can be deduced from crystallographic studies, which reveal information about the compound's solid-state structure, including conformational aspects and intermolecular interactions. Such analyses are crucial for understanding the compound's stability, solubility, and potential applications (Kumar, Subramanian, Srinivasan, Rajagopalan, Schreurs, Kroon, & Steiner, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, are closely linked to the compound's structure. Investigations into functionalization reactions and the synthesis of novel derivatives provide insight into the versatile chemistry of urea derivatives and their potential utility in developing new materials or biological agents (Korkusuz, Yıldırım, & Albayrak, 2013).

Scientific Research Applications

Spectroscopic Characterization and Chemical Reactivity

Studies have detailed the synthesis, spectroscopic characterization, and computational study of imidazole and pyrazole derivatives, highlighting their reactivity and potential applications. For example, the reactivity of newly synthesized imidazole derivatives has been investigated through spectroscopic methods and computational studies, revealing their potential for electrophilic attack and interactions with proteins like antihypertensive protein hydrolase, suggesting potential biomedical applications (Hossain et al., 2018). Similarly, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases chemical reactivity that could be harnessed for the synthesis of substituted products, indicating its utility in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Potential in Medicinal Chemistry

Further research has explored the potential of urea derivatives in medicinal chemistry, particularly as inhibitors and anticancer agents. For instance, N-pyrazole, N'-thiazole urea inhibitors have been designed targeting MAP kinase p38α, demonstrating the structural basis for potent inhibition and suggesting therapeutic applications in diseases where p38α MAPK is implicated (Getlik et al., 2012). Additionally, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas showed antiproliferative activity against non-small cell lung cancer cell lines, indicating a novel approach for targeting p53 mutations in cancer therapy (Bazin et al., 2016).

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-12(8-17(2)16-9)15-13(18)14-10-5-4-6-11(7-10)19-3/h4-8H,1-3H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBWTYZHMNVWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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